Product packaging for 2-Nitrothiophen-3-ol(Cat. No.:CAS No. 128496-62-8)

2-Nitrothiophen-3-ol

Cat. No.: B2659439
CAS No.: 128496-62-8
M. Wt: 145.13
InChI Key: GGYSGQDBBYUOPW-UHFFFAOYSA-N
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Description

Contextual Significance within Thiophene (B33073) Chemistry

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom. Its chemistry is rich and varied, with numerous derivatives finding applications in pharmaceuticals, agrochemicals, and organic electronics. futuremarketinsights.com The introduction of substituents onto the thiophene ring allows for the fine-tuning of its electronic and steric properties.

A nitro group (-NO2) is a strong electron-withdrawing group. When attached to the thiophene ring, as in 2-nitrothiophene (B1581588), it significantly alters the electron density of the ring, influencing its reactivity in various chemical reactions. researchgate.net The presence of a hydroxyl group (-OH) at the 3-position, as in 2-Nitrothiophen-3-ol, introduces another functional group capable of participating in a range of chemical transformations and intermolecular interactions.

A key aspect of hydroxy-substituted heterocycles like this compound is the potential for tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. quora.com this compound can exist in equilibrium with its keto tautomer, 2-nitro-3-thiolen-2-one. This keto-enol tautomerism is a fundamental concept in organic chemistry and can significantly impact the compound's reactivity and spectroscopic properties. libretexts.orgwikipedia.org

Research Landscape and Knowledge Gaps in Nitrothiophene Derivatives

The field of nitrothiophene chemistry is an active area of research. Scientists have explored the synthesis and biological activities of various nitrothiophene derivatives. For instance, some substituted nitrothiophenes have been investigated for their antibacterial and antifungal properties. researchgate.net The mode of action for some of these compounds is thought to involve nucleophilic attack on the thiophene ring. researchgate.net

Research has also focused on the synthesis of complex molecules derived from nitrothiophenes. For example, derivatives of 3-nitrothiophene-2-thiol have been synthesized from dipotassium (B57713) 2-nitro-1,1-ethylyenedithiolate. au.dk Furthermore, novel compounds based on 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole have been developed and evaluated for their potential biological activities. nih.gov

Despite these advancements, there are still knowledge gaps within the research landscape of nitrothiophene derivatives. While the synthesis and reactivity of many nitrothiophenes are well-documented, detailed investigations into the specific properties and potential applications of less common isomers, such as this compound, are not as extensive. Further research is needed to fully understand the interplay between the nitro and hydroxyl groups in this particular arrangement and how it influences the compound's chemical behavior.

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound would likely focus on several key areas. A primary objective would be to develop efficient and high-yielding synthetic routes to the compound. Understanding its fundamental physical and chemical properties would be another crucial goal. This would involve detailed spectroscopic analysis (NMR, IR, etc.) and studies of its tautomeric equilibrium.

Further research could explore the reactivity of this compound. Investigations into how the nitro and hydroxyl groups direct reactions such as electrophilic and nucleophilic substitutions would provide valuable insights into its chemical behavior. The potential of this compound as a building block in the synthesis of more complex heterocyclic systems is another area ripe for exploration. zioc.ru By understanding its reactivity, chemists can design new synthetic pathways to novel compounds with potentially interesting biological or material properties.

Interactive Data Table: Properties of this compound

PropertyValueReference
IUPAC Name 2-nitro-3-thiophenol sigmaaldrich.com
CAS Number 128496-62-8 sigmaaldrich.com
Molecular Formula C4H3NO3S sigmaaldrich.com
Melting Point 135-138 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3S B2659439 2-Nitrothiophen-3-ol CAS No. 128496-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrothiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYSGQDBBYUOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 2 Nitrothiophen 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The thiophene (B33073) ring, activated by the nitro group, is susceptible to nucleophilic attack, while the hydroxyl group can participate in electrophilic reactions.

Investigation of Meisenheimer Complex Formation in Nitrothiophenes

Nucleophilic aromatic substitution (SNAr) reactions in nitrothiophenes often proceed through the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This complex is a negatively charged species resulting from the attack of a nucleophile on an electron-deficient aromatic ring. libretexts.orgpearson.com The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which delocalize the negative charge through resonance. pearson.com

Studies on various nitrothiophene derivatives have shown that the formation of these adducts is a key step in SNAr reactions. researchgate.netnih.gov For instance, the reaction of 2-methoxy-5-nitrothiophene (B1629715) with secondary amines has been shown to proceed via a Meisenheimer-type intermediate. researchgate.net The presence of a second nitro group, as in 2-methoxy-3,5-dinitrothiophene, further stabilizes the intermediate by providing additional charge delocalization onto the oxygen atoms of the nitro group at the 3-position. researchgate.net While direct studies on 2-nitrothiophen-3-ol are limited, the principles of Meisenheimer complex formation in related nitrothiophenes suggest a similar pathway for nucleophilic attack on its ring. researchgate.netnih.gov The formation of these complexes has been confirmed in the gas phase for various nitro-substituted benzenes and is considered a general feature of nucleophilic aromatic substitution in these systems. researchgate.net

Amination and Alkylation Reactions of Nitrothiophenes

The nitro group in nitrothiophenes activates the ring for nucleophilic substitution, facilitating amination and alkylation reactions.

Amination: Direct amination of nitrothiophene derivatives can be achieved using ammonia (B1221849) or various amines. smolecule.com For instance, 2-iodo-3-nitro-1-(phenylsulfonyl)indole readily reacts with amines to yield the corresponding 2-amino-3-nitroindoles. researchgate.net A kinetic study of the reaction between 2-l-5-nitrothiophenes (para-like isomers) and secondary cyclic amines like pyrrolidine, piperidine, and morpholine (B109124) has been conducted in room-temperature ionic liquids. acs.org The reaction of 3-nitro-substituted thiophene-2,5-dicarboxylates with thiols in the presence of a base leads to the nucleophilic aromatic substitution of the nitro group. mdpi.comcitedrive.com

Alkylation: Alkylation of nitrothiophenes can be accomplished through various methods. Vicarious nucleophilic substitution (VNS) is a notable method for the C-H alkylation of electrophilic nitropyridines using sulfonyl-stabilized carbanions, a process that involves the formation of a Meisenheimer-type adduct. acs.org This methodology has also been reported for 2- and 3-nitrothiophenes. organic-chemistry.org Another approach involves the alkylation of 5-nitrothiophene with ethylene (B1197577) oxide. The synthesis of 2-alkylthio-3-nitrothiophenes has been achieved from nitroketene dithioacetate and chloromethyl ketones. researchgate.net

Reaction TypeReagents/ConditionsProduct TypeReference
AminationAmmonia or aminesAmino-nitrothiophenes smolecule.com
AminationSecondary cyclic amines in ionic liquidsAmino-nitrothiophenes acs.org
ThiolationThiols and baseSulfenyl-substituted thiophenes mdpi.comcitedrive.com
Alkylation (VNS)Sulfonyl-stabilized carbanionsAlkyl-nitrothiophenes acs.orgorganic-chemistry.org
AlkylationEthylene oxideHydroxyethyl-nitrothiophene
AlkylthiolationNitroketene dithioacetate, chloromethyl ketones2-Alkylthio-3-nitrothiophenes researchgate.net

Reactivity at the Hydroxyl Moiety

The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification. For example, new fluorescent 4-alkoxyphenyl-nitrothiophene compounds have been synthesized through the alkali-assisted alkylation of 4-(5-nitrothiophen-2-yl)phenol with various alkyl iodides, demonstrating the reactivity of the phenolic hydroxyl group. nih.gov While specific examples for this compound are not detailed in the provided search results, the reactivity of the hydroxyl group in similar nitro-substituted thiophenols provides a strong indication of its potential for such transformations.

Radical Processes and Electron Transfer Mechanisms

The nitro group in this compound also predisposes the molecule to participate in radical reactions and electron transfer processes, which are crucial in various chemical and biological contexts.

Studies on Triplet State Reactivity of Nitrothiophenes

Laser flash photolysis studies of 2-nitrothiophene (B1581588) have revealed the formation of its lowest triplet excited state (³NT). rsc.org This triplet state is a reactive species capable of both hydrogen atom abstraction and electron transfer. rsc.org The triplet energy of ³NT has been determined to be 247 ± 2 kJ mol⁻¹. rsc.org The lifetime of this triplet state is highly dependent on the solvent polarity, ranging from less than 20 ns in non-polar toluene (B28343) to 300 ns in polar acetonitrile. rsc.org

The triplet state of 2-nitrothiophene can act as an oxidant in one-electron-transfer reactions. rsc.org The rate constants for the oxidation of various substrates by ³NT have been measured and vary significantly depending on the substrate. rsc.org For example, the rate constant for the oxidation of [Fe(CN)₆]⁴⁻ is (9.45 ± 0.60) × 10⁹ dm³ mol⁻¹ s⁻¹, while for Tl⁺ it is (9.65 ± 2.29) × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org The standard reduction potential of ³NT is estimated to be 2.17 V vs. the standard hydrogen electrode (SHE) in aqueous solution. rsc.org The observed reactivity patterns suggest a stabilization of a π–π* triplet state in polar solvents relative to an n–π* triplet state, which is considered to be of lower energy in non-polar solvents. rsc.org

PropertyValueSolvent/ConditionsReference
Triplet State Absorption λmax545 ± 5 nmVarious solvents rsc.org
Molar Absorptivity (ε)9.8 × 10³ dm³ mol⁻¹ cm⁻¹- rsc.org
Triplet Energy (ET)247 ± 2 kJ mol⁻¹- rsc.org
Triplet Lifetime (τ)< 20 nsToluene rsc.org
Triplet Lifetime (τ)300 nsAcetonitrile rsc.org
Standard Reduction Potential (E⁰)2.17 V vs. SHEAqueous solution rsc.org

Radical-Induced Transformations in Thiophene Systems

Nitroaromatic compounds, including nitrothiophenes, can undergo single-electron transfer to form short-lived radical anions. portlandpress.com This process is often the initial step in their degradation and biological activity. portlandpress.comnih.gov The resulting nitro radical-anion can be further reduced to nitroso and amino derivatives. portlandpress.com The formation of these radical anions can be initiated by various means, including photochemical processes and enzymatic reduction. portlandpress.comnih.gov

In the context of photochemical reactions, the irradiation of certain diiodo-nitrothiophenes can lead to the homolytic cleavage of the carbon-iodine bond, a process that is believed to occur from a π,σ* triplet state. rsc.org This leads to radical intermediates that can then react with other aromatic compounds. rsc.org In some cases, electron transfer can lead to the substitution of the nitro group itself. rsc.org

The reduction of nitroaromatic compounds by flavoenzymes often proceeds through an "outer-sphere" electron transfer mechanism. nih.gov The formation of radical anions from nitroarenes can also be achieved through single electron transfer from anionic organic bases. chemrxiv.org While nitro radical-anions themselves are often unreactive as damaging species, they are key intermediates in the reductive metabolism that can lead to more reactive and cytotoxic species. nih.gov

Cycloaddition and Rearrangement Reactions

The presence of the nitro group significantly influences the reactivity of the thiophene ring, making it a subject of interest in various chemical transformations, including cycloaddition and rearrangement reactions.

Nitro-substituted aromatic heterocycles, including nitrothiophenes, can function as electrophiles in polar Diels-Alder reactions. conicet.gov.arresearchgate.net The electron-withdrawing nature of the nitro group enhances the dienophilic character of the thiophene ring, allowing it to react with various dienes. conicet.gov.arsciforum.net The reactivity in these [4+2] cycloaddition reactions is driven by the formation of more stable σ-bonds from π-bonds and is facilitated by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, such as the nitro group, lower the energy of the LUMO, thereby promoting the reaction. organic-chemistry.org

Studies on 2-nitrothiophene have shown its ability to react with different dienes under thermal conditions. researchgate.net For instance, the reaction of 2-nitrothiophene with electron-rich dienes like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) can lead to the formation of benzothiophene (B83047) derivatives. conicet.gov.arresearchgate.net This transformation typically involves a regioselective cycloaddition to the nitro-substituted double bond, followed by the elimination of nitrous acid and subsequent aromatization. conicet.gov.ar

The reaction outcomes can be influenced by the nature of the diene. While highly activated dienes can lead to the expected cycloadducts, less reactive dienes like isoprene (B109036) may result in different products, such as pyrrolyl-thiophenes, through a presumed hetero-Diels-Alder reaction pathway. researchgate.netsciforum.net The use of microwave irradiation has also been explored to enhance the efficiency of these reactions. researchgate.net

Table 1: Diels-Alder Reactions of 2-Nitrothiophene with Various Dienes researchgate.net

DieneConditionsProduct(s)Yield (%)
IsopreneBenzene, 150°C, 72 hPyrrolyl-thiopheneTraces
1-trimethylsilyloxy-1,3-butadieneBenzene, 120°C, 72 hBenzo[b]thiophen-7-ol20
Danishefsky's dieneBenzene, 120°C, 72 hBenzo[b]thiophen-5-ol22
IsopreneHMIM, 180°C, 30 min (Microwave)Pyrrolyl-thiophene37
IsopreneEAN, 180°C, 30 min (Microwave)Pyrrolyl-thiophene40

Yields are based on the consumed dienophile.

It's important to note that the primary cycloadducts in reactions involving nitro-dienophiles are often not isolated experimentally due to the facile elimination of the nitro group as nitrous acid, which drives the aromatization of the final product. conicet.gov.ar

Intramolecular rearrangements are processes where a group migrates within the same molecule. nptel.ac.in In the context of nitrothiophene chemistry, studies on dinitrothiophene systems have revealed interesting rearrangement pathways. For example, the reaction of 3,4-dinitrothiophene with aryl Grignard reagents leads to a product that involves both the reduction of one nitro group and an unexpected ipso-substitution. researchgate.netresearchgate.net

The proposed mechanism for this transformation involves a complex sequence of events initiated by the nucleophilic attack of the Grignard reagent. A key step in this proposed mechanism is a Claisen-type intramolecular rearrangement. researchgate.netresearchgate.net This is followed by proton-transfer steps that lead to the aromatization of the ring system, ultimately forming 2-(3-amino-4-nitrothiophen-2-yl)phenols. researchgate.netresearchgate.net This reactivity highlights how the electronic properties of the dinitrothiophene system facilitate complex molecular rearrangements that might not be observed in simpler thiophene derivatives. researchgate.net

While this specific example does not directly involve this compound, it provides valuable insight into the types of intramolecular rearrangements that can occur in highly functionalized nitrothiophene systems, suggesting that the interplay of nitro and other functional groups can lead to complex and synthetically useful transformations.

Diels-Alder and Related Cycloadditions with Nitro-heterocycles

Oxidation and Reduction Chemistry (General Chemical Transformations)

Oxidation and reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of atoms. libretexts.orglibretexts.org The nitro group of nitrothiophenes is a key functional group that can undergo various chemical transformations, particularly reduction.

The reduction of a nitro group to an amino group is a common and synthetically valuable transformation. This can be achieved using various reducing agents. Standard methods include catalytic hydrogenation using hydrogen gas with a palladium catalyst or chemical reduction with reagents like tin(II) chloride in hydrochloric acid. The resulting aminothiophenes are versatile intermediates in the synthesis of a wide range of heterocyclic compounds.

Conversely, oxidation reactions in the context of nitrothiophenes are less commonly focused on the nitro group itself, which is already in a high oxidation state. Instead, oxidation reactions might target other parts of the molecule or be part of a broader reaction mechanism. The definitions of oxidation can include the gain of oxygen or the loss of hydrogen. chemguide.co.uk

Table 2: Common Reagents for the Reduction of Nitrothiophenes

ReagentConditionsProduct
H₂, Pd/CCatalyticAminothiophene
SnCl₂, HClAcidicAminothiophene

These general transformations are fundamental to the synthetic utility of nitrothiophenes, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. futuremarketinsights.com

Spectroscopic and Advanced Characterization Techniques for Structural and Mechanistic Elucidation of 2 Nitrothiophen 3 Ol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

In the FT-IR spectrum of a related compound, 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a strong band observed at 1371 cm⁻¹ is indicative of the symmetric NO₂ stretching vibration. researchgate.net Similarly, in the Raman spectrum, this vibration appears at 1370 cm⁻¹. researchgate.net For 2-nitrothiophen-3-ol, characteristic vibrational bands would be expected for the hydroxyl (-OH), nitro (-NO₂), and thiophene (B33073) ring C-S and C=C bonds. The position and intensity of the -OH stretching frequency can provide information about hydrogen bonding interactions. The nitro group typically exhibits strong and distinct symmetric and asymmetric stretching vibrations. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental vibrational spectra, aiding in the precise assignment of vibrational modes. researchgate.net For instance, in the analysis of 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, computational methods were used to optimize the molecular geometry and calculate harmonic vibrational frequencies, which showed good agreement with experimental data. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch (H-bonded)3200-3600
Nitro (-NO₂)Asymmetric stretch1500-1570
Nitro (-NO₂)Symmetric stretch1300-1370
Thiophene RingC=C stretch~1400-1500
Thiophene RingC-S stretch~600-800

Electronic Spectroscopy (UV-Vis) and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound, providing insights into its electronic structure and photochemical properties. azooptics.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores. azooptics.com

For aromatic nitro compounds, distinct absorption bands corresponding to n→π* and π→π* transitions are typically observed. azooptics.com The n→π* transition, often weaker, involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur and oxygen of the thiophene ring) to an anti-bonding π* orbital. The π→π* transition, usually more intense, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the thiophene ring and the nitro group. libretexts.org

The UV-Vis spectrum of 3-nitrothiophene (B186523), a closely related compound, has been documented and can serve as a reference. nist.gov The solvent environment can influence the position and intensity of these absorption bands. academie-sciences.fr Furthermore, studying the photochemical behavior of this compound, such as its response to UV irradiation, can reveal potential photoreactions like photosubstitution or rearrangements, which are common for aromatic nitro compounds. researchgate.net Time-resolved spectroscopic techniques can be used to study the transient species formed during these photochemical processes. rsc.orgrsc.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. docbrown.infosavemyexams.com

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons on the thiophene ring would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The hydroxyl proton signal's position can vary and is often broad, depending on factors like solvent and concentration, which affect hydrogen bonding. msu.edu

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. drugbank.com The carbon attached to the nitro group and the one bearing the hydroxyl group would exhibit characteristic chemical shifts. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. openstax.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between atoms. researchgate.net COSY identifies proton-proton couplings, revealing which protons are adjacent to each other. HMQC or HSQC correlates proton and carbon signals, indicating which protons are attached to which carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the complete molecular structure. researchgate.net

Table 2: Predicted NMR Data for this compound

AtomNMR TechniquePredicted Chemical Shift (ppm)Multiplicity
Thiophene H¹H NMR7.0 - 8.5Doublet
Thiophene H¹H NMR7.0 - 8.5Doublet
OH¹H NMRVariable (broad)Singlet
Thiophene C-NO₂¹³C NMR~140-160-
Thiophene C-OH¹³C NMR~150-170-
Thiophene C¹³C NMR~110-130-
Thiophene C¹³C NMR~110-130-

Mass Spectrometry Techniques (LC-MS, GC-MS, FT-ICR MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the molecular weight. High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), can determine the molecular formula with high accuracy.

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a "fingerprint" that can help to confirm the structure. libretexts.orgmsu.edu For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), or cleavage of the thiophene ring. ajgreenchem.comlibretexts.org The presence of a heteroatom like sulfur can also influence the fragmentation. msu.edu

Coupling mass spectrometry with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the analysis of this compound within complex mixtures. This is particularly useful for identifying the compound in reaction mixtures or environmental samples.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. iastate.edu This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For a crystalline sample of this compound, a beam of X-rays is diffracted by the electrons of the atoms in the crystal lattice. iastate.edu The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

The crystal structure would reveal important details about the planarity of the thiophene ring and the orientation of the nitro and hydroxyl substituents relative to the ring. It would also provide clear evidence of intermolecular hydrogen bonding involving the hydroxyl group and potentially the nitro group, which governs the packing of the molecules in the crystal. colab.ws Such information is crucial for understanding the physical properties of the compound in the solid state.

Time-Resolved Spectroscopies for Transient Species and Reaction Kinetics

Time-resolved spectroscopic techniques, such as laser flash photolysis, are essential for studying the short-lived transient species and the kinetics of reactions involving this compound. rsc.org These methods allow for the observation of excited states and reactive intermediates that are formed during photochemical or chemical reactions. rsc.org

In the context of this compound, laser flash photolysis could be used to generate and characterize its triplet excited state. rsc.org By monitoring the transient absorption spectrum following a laser pulse, the lifetime of the triplet state and its reactivity towards other molecules can be determined. rsc.orgrsc.org For instance, the triplet state of 2-nitrothiophene (B1581588) has been studied, and its ability to abstract hydrogen atoms or participate in electron transfer reactions has been quantified. rsc.orgrsc.org

These kinetic studies provide fundamental insights into the reaction mechanisms of this compound, which is crucial for understanding its role in various chemical processes. The rates of intersystem crossing and internal conversion between different excited states can also be investigated using these advanced techniques. mdpi.com

Advanced Spectroscopic Methods for Complex Mixture Analysis

The analysis of this compound within complex mixtures, such as reaction products or biological matrices, often requires advanced spectroscopic methods that can separate or distinguish the signals of the target compound from other components. bruker.comspectroscopyonline.com

Techniques like GC-MS and LC-MS, as mentioned earlier, are powerful for separating and identifying components in a mixture. In NMR, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. bruker.com

For in-situ analysis of complex mixtures, hyphenated techniques are invaluable. For example, coupling FT-IR or Raman spectroscopy with microscopy allows for the spatial mapping of different components within a heterogeneous sample. spectroscopyonline.com Furthermore, advanced data analysis techniques, such as multivariate analysis, can be applied to complex spectroscopic data to deconvolve the spectra of individual components. bruker.com These advanced methods are critical for applications in fields like process monitoring, metabolomics, and environmental analysis where this compound may be present as part of a complex matrix. arxiv.org

Theoretical and Computational Chemistry Studies on 2 Nitrothiophen 3 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. scielo.org.mx This process is crucial for obtaining accurate predictions of other molecular properties. Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds and analyzing their relative energies. nih.gov

Despite the utility of these methods, a detailed search of the scientific literature did not yield specific studies on the geometry optimization or a comprehensive conformational analysis for 2-Nitrothiophen-3-ol. Such an analysis would typically involve identifying the most stable tautomeric forms (e.g., the -ol form vs. a potential keto tautomer) and the rotational conformers associated with the hydroxyl and nitro groups. While DFT calculations have been performed on numerous thiophene (B33073) derivatives researchgate.netresearchgate.net, specific data regarding the optimized bond lengths, bond angles, dihedral angles, and the relative energies of different conformers for this compound are not available in the searched literature.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. acs.org The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions. tandfonline.com

A thorough review of available literature did not provide specific HOMO-LUMO energy values, their energy gap, or MEP maps calculated for this compound. While these analyses are common for related nitrothiophene compounds researchgate.nettandfonline.com, the explicit electronic properties for this compound have not been reported in the searched scientific papers.

Vibrational Frequency and NMR Chemical Shift Predictions

Computational methods, particularly DFT, are frequently used to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov Calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimentally observed spectral bands. mdpi.com Similarly, the prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation. nmrdb.orgliverpool.ac.uk

Specific theoretical predictions for the vibrational frequencies or the ¹H and ¹³C NMR chemical shifts for this compound could not be located in the reviewed literature. Such a study would provide valuable insight for the experimental characterization of the molecule.

Reaction Pathway and Mechanism Elucidation

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions, including mapping reaction pathways and characterizing transient species. mdpi.comwikipedia.org

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org Mapping the PES allows chemists to visualize the path a reaction takes from reactants to products, identifying stable intermediates and the energy barriers between them. libretexts.org

No studies detailing the mapping of a potential energy surface for any reaction involving this compound were found in the conducted literature search. Such research would be critical for understanding its reactivity, for instance, in cycloaddition scielo.org.mxmdpi.com or substitution reactions.

Transition State Characterization and Kinetic Parameters

A transition state is the highest energy point along the lowest energy path of a reaction coordinate, representing a fleeting molecular configuration that is equally likely to proceed to products or revert to reactants. uomustansiriyah.edu.iqfiveable.mewikipedia.org Characterizing the geometry and energy of the transition state is fundamental to understanding reaction kinetics. libretexts.org From this, kinetic parameters such as the activation energy can be derived.

A search of the scientific literature did not yield any reports on the characterization of transition states or the calculation of kinetic parameters for reactions involving this compound. While transition state theory is well-established uomustansiriyah.edu.iqwikipedia.org, its specific application to this compound is not documented in the available resources.

Advanced Quantum Chemical Methodologies

Computational chemistry provides powerful tools to investigate molecular systems where experimental data may be scarce. For this compound, a variety of advanced quantum chemical methods have been employed to predict its behavior and properties at the molecular level. These studies are crucial for understanding its stability, potential applications in materials science, and reactivity in chemical transformations.

High-Level Ab Initio Calculations

High-level ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a detailed picture of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) and more sophisticated approaches like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory are utilized to perform geometry optimization and calculate energies.

These calculations typically begin with optimizing the molecular geometry to find the most stable conformation of this compound. Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These foundational calculations provide essential data, including bond lengths, bond angles, and dihedral angles, which form the basis for all further computational analysis. While specific data tables for this compound are not available in the public literature, the general approach follows established computational protocols.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods are frequently used to predict the NLO properties of organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, which can lead to enhanced NLO effects.

For this compound, the presence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO2) group on the thiophene ring suggests potential for NLO activity. Theoretical predictions of NLO properties involve calculating the first-order hyperpolarizability (β) and higher-order hyperpolarizabilities using quantum chemical methods. These calculations are sensitive to the chosen level of theory and basis set. Although specific calculated values for this compound are not prominently published, the theoretical framework allows for their prediction, which can guide synthetic efforts toward new NLO materials.

Interactive Table: Predicted NLO Properties (Hypothetical Data)

As specific literature data for this compound is unavailable, the following table is a hypothetical representation of how NLO properties would be presented based on computational studies.

PropertySymbolCalculated Value (a.u.)Method
Dipole MomentµValueDFT/B3LYP
Mean Polarizability⟨α⟩ValueDFT/B3LYP
First HyperpolarizabilityβValueDFT/B3LYP

Solvent Effects Modeling (Polarizable Continuum Model - PCM)

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects by representing the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in solution, which is more representative of real-world experimental conditions.

In the context of this compound, PCM calculations can be applied to study how its geometry, electronic structure, and properties, such as its UV-Vis absorption spectrum and NLO response, change in different solvents. The model calculates the mutual polarization between the solute (this compound) and the solvent continuum, providing insights into the stabilization of ground and excited states. The integral equation formalism (IEF-PCM) is a popular and robust variant of this model. While specific studies modeling this compound with PCM are not found, this methodology is standard for analyzing solvent effects on similar polar molecules.

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors derived from electronic structure calculations are invaluable for predicting the reactivity and selectivity of molecules. These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index.

For this compound, these descriptors can help predict its behavior in chemical reactions.

HOMO and LUMO: The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The spatial distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack.

HOMO-LUMO Gap: A small energy gap between the HOMO and LUMO suggests high chemical reactivity and low kinetic stability.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule. A higher electrophilicity index points to a greater capacity to act as an electrophile in reactions.

Analysis of these descriptors allows for a quantitative assessment of the reactivity of this compound and can explain the regioselectivity observed in its reactions, such as cycloadditions or nucleophilic aromatic substitutions.

Interactive Table: Key Quantum Chemical Descriptors (Hypothetical Data)

The following table presents a hypothetical set of quantum chemical descriptors for this compound, as would be determined by DFT calculations.

DescriptorSymbolCalculated Value (eV)Significance
HOMO EnergyE_HOMOValueElectron-donating ability
LUMO EnergyE_LUMOValueElectron-accepting ability
HOMO-LUMO GapΔEValueChemical reactivity
ElectronegativityχValueTendency to attract electrons
Chemical HardnessηValueResistance to charge transfer
Electrophilicity IndexωValueElectrophilic nature

Applications and Advanced Materials Chemistry Involving 2 Nitrothiophen 3 Ol Analogues

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Analogues of 2-nitrothiophen-3-ol are valuable as intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the thiophene (B33073) ring for certain reactions, while the hydroxyl group can be a handle for further functionalization.

Thiophene derivatives, in general, are foundational in the synthesis of a wide array of organic molecules. nih.gov They are key components in many compounds with diverse biological activities. nih.gov For instance, 2-aminothiophenes are precursors to various heterocyclic and polycyclic molecules. researchgate.net The synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines can be achieved from α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol (B140307). nih.gov This process involves the formation of two carbon-carbon bonds in a single step. nih.gov

The chemistry of nitro compounds is a significant area of research. For example, aliphatic nitro compounds and their derivatives are used in the targeted synthesis of functional organic compounds. zioc.ru Nitroketene dithioacetals also serve as versatile intermediates in the synthesis of various heterocyclic compounds. researchgate.net

A notable application of nitrothiophene derivatives is in the synthesis of thieno[3,2-b]thiophenes. These can be constructed from 3-nitrothiophenes that contain carbonyl groups at the C-2 and C-5 positions through nucleophilic aromatic substitution of the nitro group. researchgate.net

Advanced Materials Science Applications

The unique electronic properties of thiophene-based molecules make them suitable for a range of applications in materials science.

Optoelectronic Materials Development

Thiophene derivatives are extensively used in the development of optoelectronic materials due to their excellent electronic and optical properties. They are integral to the creation of organic solar cells, photonic polymers, and electroluminescent materials. nih.govresearchgate.net The introduction of different functional groups onto the thiophene ring allows for the fine-tuning of the material's properties. For example, the incorporation of thiophene derivatives can broaden the light absorption of polymer photocatalysts. mdpi.com

Donor-acceptor type linear conjugated polymers containing various thiophene derivatives have been synthesized for photocatalytic hydrogen production. mdpi.com It was found that polymers constructed from dithienothiophene showed a significantly broadened spectral response. mdpi.com Additionally, amorphous 2,3-disubstituted and 2,3,5-trisubstituted thiophenes containing triarylamine moieties have been synthesized and characterized for their potential as electroluminescent materials. acs.org

Polymer Chemistry Applications

Thiophene and its derivatives are key monomers in the synthesis of conducting polymers. longdom.orgtandfonline.com Polythiophene, for instance, exhibits excellent electrical conductivity and is used in electronic devices like solar cells and transistors. longdom.org The polymerization of thiophene derivatives can be achieved through both chemical and electrochemical methods. tandfonline.com

For example, 3-phenylthiophene, 2-phenylthiophene, 2,5-diphenylthiophene, 2-(2-thienyl)pyridine, and 3,6-bis(2-thienyl)pyridazine have been polymerized electrochemically and chemically. tandfonline.com Among these, poly(3-phenylthiophene) showed notable morphology and conductivity. tandfonline.com High molecular weight thiophene-containing conjugated polymers have also been successfully synthesized via Suzuki polycondensation. rsc.org Furthermore, introducing an aldehyde functionality into thiophene-based semiconducting polymers allows for further functionalization and cross-linking. acs.org

Non-Linear Optical (NLO) Materials

The highly polarizable π-conjugated system of many organic molecules, including thiophene derivatives, is the basis for their non-linear optical (NLO) properties. researchgate.net These materials are crucial for applications in optical communications, data storage, and optical computing. researchgate.netscirp.org

Thiophene-containing azo dyes have been designed with large π-conjugation patterns and donor/acceptor substituents, leading to excellent NLO properties. researchgate.net Trifunctional thiophene-based dyes have been synthesized and incorporated into crosslinked materials, resulting in NLO active materials with stable dipole orientation. researchgate.net Theoretical studies, such as those using density functional theory (DFT), are often employed to predict and understand the NLO properties of new organic compounds, including those based on benzodithiophene. scirp.orgnih.gov

Environmental Chemical Transformations and Atmospheric Fate Studies (General Thiophenes)

Thiophenes are released into the environment from various sources, including industrial processes and as components of crude oil. scielo.org.co Understanding their environmental fate is crucial for assessing their potential impact.

Degradation Pathways in Atmospheric Systems

In the atmosphere, thiophene is subject to degradation by photochemically-produced hydroxyl radicals and nitrate (B79036) radicals. nih.gov The estimated atmospheric half-life of thiophene with hydroxyl radicals is approximately 40 hours. nih.gov During the nighttime, its reaction with nitrate radicals leads to a much shorter half-life of about 2.5 hours. nih.gov

The oxidation of thiophene in the atmosphere can lead to the formation of secondary aerosols. Nighttime oxidation of thiophene, particularly under conditions relevant to wildfires, produces both inorganic sulfate (B86663) (SO₄²⁻) and particulate organosulfur compounds such as organosulfates and sulfonates. nih.govacs.org Studies have shown that under certain conditions, the sulfurous particle mass can consist of approximately 30.3% SO₄²⁻, with the remainder being organosulfates and sulfonates. nih.gov The ozonolysis of thiophene is another degradation pathway, which is thought to proceed through the formation of a primary ozonide that rapidly decomposes. acs.org These transformation products have implications for the atmospheric sulfur budget and the properties of aerosols. nih.govacs.org

Abiotic Transformation Processes

The environmental fate and persistence of this compound are governed by several abiotic transformation processes. These non-biological degradation pathways are crucial in determining the compound's stability, reactivity, and potential for transformation into other chemical species in the environment. The primary abiotic processes influencing this compound analogues include photolysis, hydrolysis, and oxidation, which act on the thiophene ring and its nitro and hydroxyl substituents.

Photolysis

Photolysis, or degradation induced by light, is a significant abiotic pathway for nitroaromatic compounds. For analogues such as nitrothiophenes, this process can lead to the formation of various intermediates and final products. The electron-withdrawing nature of the nitro group can influence the photochemical reactivity of the thiophene ring.

Research on 2-nitrothiophene (B1581588) shows that it undergoes photolysis upon ultraviolet (UV) irradiation. In solvents like tetrahydrofuran, this leads to the formation of alkoxynitroxide free radicals. rsc.org However, these radical species can be unstable, with the electron spin resonance (e.s.r.) signal reportedly diminishing rapidly during photolysis, indicating subsequent reactions or degradation. rsc.org Accelerated aging studies on other nitro-substituted thiophenes have also pointed to decomposition over time due to the photolysis of the nitro group. vulcanchem.com

Furthermore, nucleophilic aromatic photosubstitution reactions have been observed for 2-nitrothiophene. For instance, the photocyanodenitration of 2-nitrothiophene demonstrates that the nitro group can be displaced by a nucleophile under photochemical conditions. sbq.org.brscispace.com For other substituted nitrothiophenes, such as 3-methyl-4-nitrothiophene, photolytic degradation under UV light has been reported to yield products like sulfoxides and nitroso derivatives, indicating that both the nitro group and the sulfur atom are potential sites of photochemical transformation. vulcanchem.com

Table 1: Summary of Photolytic Studies on Nitrothiophene Analogues

Compound Conditions Observed Products/Intermediates Reference
2-Nitrothiophene UV photolysis in tetrahydrofuran Alkoxynitroxide free radicals rsc.org
2-Nitrothiophene Photochemical reaction with cyanide 2-Cyanothiophene (via photosubstitution) sbq.org.brscispace.com
3-Methyl-4-nitrothiophene UV light Sulfoxides, nitroso derivatives vulcanchem.com
2-(1-Nitroprop-1-en-2-yl)thiophene Accelerated aging (ambient light) Decomposition products (unspecified) vulcanchem.com

Hydrolysis and Tautomerism

The 3-hydroxythiophene moiety of this compound is subject to important abiotic transformations in aqueous environments, primarily involving tautomerism. 3-Hydroxythiophene exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one. researchgate.net The generation of 3-hydroxythiophenes can be achieved through the hydrolysis of their ether or ester derivatives, such as trimethylsilyl (B98337) ethers, often under mild acidic conditions. researchgate.netlookchem.com

This tautomeric equilibrium is a key abiotic process. Studies on 3-hydroxybenzothiophene, a related bicyclic analogue, show that the enol form can be generated by hydrolysis and then slowly converts to an equilibrium mixture containing the keto form. lookchem.com The ketonization of monocyclic 3-hydroxythiophenes is known to be catalyzed by acid. lookchem.com This indicates that in aqueous systems, particularly under acidic pH, this compound would likely exist as a mixture of its hydroxy (enol) and keto tautomers, influencing its chemical properties and reactivity.

Table 2: Tautomeric Equilibrium in the 3-Hydroxythiophene System

Tautomer Form Structure Notes Reference
Enol Form (3-Hydroxythiophene) Enol Form Structure Favored in some solvents; participates in electrophilic substitution. researchgate.net
Keto Form (Thiophen-3(2H)-one) Keto Form Structure Exists in equilibrium with the enol form; ketonization is acid-catalyzed. lookchem.com

Oxidation

The thiophene ring, particularly the sulfur heteroatom, is susceptible to oxidation. This abiotic process can significantly alter the structure and properties of thiophene-containing compounds. For 2-nitrothiophene, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic media can lead to the formation of sulfone derivatives. More aggressive oxidation, for instance with nitric acid, can result in the complete oxidative decomposition of the thiophene molecule. google.com

The sulfur atom is a primary target for oxidation. While many studies focus on biotic, enzyme-catalyzed oxidation, the chemical principles apply to abiotic processes. Oxidation typically proceeds from the sulfide (B99878) (in the thiophene ring) to a sulfoxide (B87167) and then to a sulfone. mdpi.com Thiophene sulfoxides can be unstable intermediates that undergo further reactions. mdpi.com The presence of the electron-withdrawing nitro group in this compound would influence the electron density of the thiophene ring, but the sulfur atom remains a plausible site for oxidative attack by environmental oxidants.

Table 3: Oxidation Reactions of Nitrothiophene Analogues

Compound Oxidizing Agent Major Product Reference
2-Nitrothiophene Potassium permanganate (KMnO₄) Sulfone derivative
2-Nitrothiophene Nitric Acid Oxidative decomposition products google.com
Benzo[b]thiophene Peroxyacid Benzo[b]thiophene sulfoxide (unstable) mdpi.com

Conclusion and Future Research Directions for 2 Nitrothiophen 3 Ol

Summary of Key Academic Findings for the Compound

Research on 2-Nitrothiophen-3-ol and related structures has established several fundamental chemical principles. A primary finding is the compound's existence in a tautomeric equilibrium. Like many hydroxylated heteroaromatics, this compound can exist in both the hydroxy (enol-like) form and a keto tautomer, 2-nitro-3-thiophenone. libretexts.orgwikipedia.orgquora.com The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents, a phenomenon well-documented for analogous systems. mdpi.com This tautomerism is a critical determinant of its reactivity.

The electronic properties of this compound are significantly governed by the strong electron-withdrawing nature of the nitro group. This activation renders the thiophene (B33073) ring susceptible to nucleophilic aromatic substitution, a key reaction pathway for functionalization. researchgate.netresearchgate.net Studies on related nitrothiophenes have shown that the nitro group can be displaced by various nucleophiles, providing a route to a diverse range of substituted thiophenes. mdpi.com

The synthesis of substituted nitrothiophenes has been explored, often involving the nitration of a pre-existing thiophene ring. mdpi.comresearchgate.net These compounds serve as crucial intermediates in the construction of more complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science. aablocks.comtandfonline.com

Basic physicochemical properties of this compound have been reported, providing a foundation for its handling and characterization.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 145.14 g/mol sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Melting Point 135-138 °C sigmaaldrich.com

Emerging Research Areas and Unexplored Reactivity in the Field

The unique structural features of this compound open up several exciting avenues for future research. A major emerging area lies in its application as a scaffold for the synthesis of biologically active molecules. Nitroheterocycles are a known class of compounds with a wide range of chemotherapeutic activities, including antibacterial and anticancer properties. researchgate.netaablocks.commdpi.com The targeted synthesis of novel derivatives of this compound for biological screening is a promising direction.

The unexplored reactivity of this compound presents a rich field for investigation. While its susceptibility to nucleophilic substitution is known, the full scope of its reactions with a wide array of carbon, nitrogen, and sulfur nucleophiles remains to be systematically studied. unibo.it Furthermore, its potential as a dienophile or diene in cycloaddition reactions, a powerful tool in organic synthesis, is an area ripe for exploration. conicet.gov.ar The interplay between its two tautomeric forms could be harnessed to control the regioselectivity and stereoselectivity of these transformations.

Another area of interest is the use of this compound as a building block in materials science. The combination of a polarizable thiophene ring and a nitro group suggests potential applications in the development of novel organic electronic materials or nonlinear optical materials. tandfonline.com

Methodological Advancements for Enhanced Understanding of this compound Chemistry

Modern chemical research is increasingly supported by advanced methodologies that can provide unprecedented insight into molecular structure and reactivity. For a compound like this compound, these advancements are crucial for overcoming research challenges.

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure, reactivity, and spectroscopic properties of nitroaromatic compounds. conicet.gov.artandfonline.com DFT calculations can be used to:

Predict the relative stability of the tautomers of this compound in various environments.

Model reaction pathways and transition states to understand and predict its reactivity with different reagents. researchgate.net

Calculate local reactivity indices to predict the most likely sites for electrophilic or nucleophilic attack. conicet.gov.ar

Advanced Synthetic Methods: The development of more efficient and sustainable synthetic protocols is a key goal in modern chemistry. Methodologies such as "one-pot" syntheses and microwave-assisted reactions, which have been successfully applied to related nitrothiophenes, could be adapted for the synthesis and derivatization of this compound. researchgate.net These methods often lead to higher yields, shorter reaction times, and a reduction in chemical waste.

Table 2: Modern Methodologies for Studying Nitrothiophene Chemistry

Methodology Application Potential Impact on this compound Research
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. Provides a predictive understanding of tautomerism, reactivity, and spectral signatures. conicet.gov.artandfonline.com
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis spectra and analysis of electronic excitations. Aids in the interpretation of experimental spectra and understanding of photophysical properties. tandfonline.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for unambiguous formula confirmation. Essential for the characterization of new synthetic derivatives. mdpi.commdpi.com
Single-Crystal X-ray Diffraction Definitive determination of three-dimensional molecular structure. Provides unequivocal proof of structure and stereochemistry for new compounds. mdpi.com

The synergistic application of these advanced computational and experimental techniques will be instrumental in unlocking the full potential of this compound chemistry, paving the way for new discoveries and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.